Penta-3,4-dien-1-yl methanesulfonate

Description

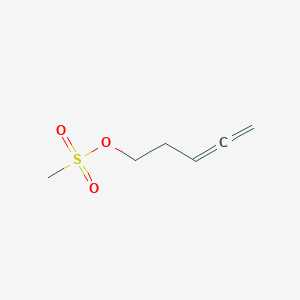

Penta-3,4-dien-1-yl methanesulfonate is a methanesulfonate ester derivative featuring a conjugated diene system (3,4-diene) within a five-carbon chain. The compound combines the reactivity of an electron-deficient sulfonate group (mesyl group, CH₃SO₃⁻) with the structural uniqueness of an allene (cumulene) moiety. Such characteristics make it valuable in synthetic organic chemistry, particularly in cross-coupling reactions or as a precursor for functionalized polymers .

Key properties (hypothetical, for illustrative purposes):

- Molecular Formula: C₆H₁₀O₃S

- Molecular Weight: 162.2 g/mol

- Functional Groups: Methanesulfonate (CH₃SO₃⁻), conjugated diene (C=C=C)

- Reactivity: Susceptible to nucleophilic displacement (e.g., SN2), thermal instability due to strained allene system.

Properties

InChI |

InChI=1S/C6H10O3S/c1-3-4-5-6-9-10(2,7)8/h4H,1,5-6H2,2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSFLPOMEKCWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC=C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Reagents : Penta-3,4-diene, methanesulfonyl chloride, and a base such as pyridine or triethylamine.

- Solvent : Commonly used solvents include dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reaction rate and prevent side reactions.

- Yield : The yield can vary depending on the conditions but is generally high when optimized.

Synthesis Procedure

- Preparation of Penta-3,4-diene : This can be achieved through various methods, including the dehydration of penta-3,4-dien-1-ol or other suitable precursors.

- Reaction with Methanesulfonyl Chloride : Penta-3,4-diene is reacted with methanesulfonyl chloride in the presence of a base. The mixture is stirred at a controlled temperature until the reaction is complete.

- Workup and Purification : The reaction mixture is quenched with water, extracted with an organic solvent (e.g., diethyl ether), and then dried over a drying agent like magnesium sulfate. The product is purified by distillation or chromatography.

Chemical Reactions and Mechanisms

This compound is reactive towards nucleophilic substitution reactions. When subjected to nucleophilic attack by an amine, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon bonded to the sulfonate group. This reactivity makes it useful for forming new carbon-nitrogen bonds in organic synthesis.

Scientific Uses and Applications

This compound serves as a precursor for synthesizing complex organic molecules, particularly in the context of pharmaceutical and agrochemical research. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of bioactive compounds.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H10O3S |

| Molecular Weight | 162.207 g/mol |

| CAS Number | 82444-37-9 |

| Exact Mass | 162.035 g/mol |

| PSA | 51.750 |

| LogP | 1.7746 |

Chemical Reactions Analysis

Types of Reactions

Penta-3,4-dien-1-yl methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles.

Oxidation Reactions: The allene moiety can be oxidized to form different products.

Reduction Reactions: The compound can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides, nitriles, or amines, while oxidation can produce epoxides or diols.

Scientific Research Applications

Penta-3,4-dien-1-yl methanesulfonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive allene group.

Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of penta-3,4-dien-1-yl methanesulfonate involves its reactivity towards nucleophiles and electrophiles. The allene group can participate in cycloaddition reactions, while the methanesulfonate group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general chemical principles, the following comparisons can be drawn with hypothetical or broadly related compounds:

Table 1: Comparison of Penta-3,4-dien-1-yl Methanesulfonate with Selected Analogs

Key Differences:

Functional Group Diversity: this compound’s conjugated diene and sulfonate groups contrast with the cyclic alcohol in 1-Methylcyclopentanol () or the hydrocarbon framework of 1,4-dihydro-1,4-methanonaphthalene (). This diversity dictates divergent reactivity: sulfonate esters are electrophilic, whereas alcohols participate in hydrogen bonding or oxidation.

Reactivity :

- Compared to allyl methanesulfonate (hypothetical analog), the conjugated diene in this compound may exhibit enhanced stability toward polymerization but increased susceptibility to cycloaddition reactions due to orbital alignment in the allene system.

Applications: While 1-Methylcyclopentanol serves as a solvent or intermediate (), this compound is theorized to be more specialized, e.g., in synthesizing strained macrocycles or as a cross-linking agent in polymer chemistry.

Limitations of Available Evidence

The provided materials lack direct data on this compound, necessitating reliance on extrapolations from general sulfonate and allene chemistry. For authoritative comparisons, experimental studies on its synthesis, stability, and reaction kinetics are required.

Biological Activity

Penta-3,4-dien-1-yl methanesulfonate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

1. Chemical Structure and Properties

This compound features a penta-3,4-diene framework combined with a methanesulfonate group. The presence of the diene system is crucial for its reactivity and biological interactions. The methanesulfonate group enhances solubility and bioavailability, which may contribute to its therapeutic efficacy.

2.1 Antiviral Activity

Research indicates that compounds with similar structures to this compound exhibit significant antiviral properties. For instance:

- Inhibition of Tobacco Mosaic Virus (TMV) : A study demonstrated that derivatives of penta-1,4-diene-3-one exhibited remarkable antiviral effects against TMV, with some compounds showing inhibition rates exceeding 64% compared to the standard antiviral agent ribavirin . This suggests that this compound may similarly function as an effective antiviral agent.

2.2 Antibacterial Activity

The antibacterial potential of this compound is supported by findings from related compounds:

- Structure–Activity Relationship (SAR) : Various derivatives have shown significant antibacterial activities against pathogens such as Xanthomonas oryzae (Xoo) and Xanthomonas campestris (Xac) . The modifications in the chemical structure can enhance the potency of these compounds against bacterial strains.

3. Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Sulfonation : Introducing the methanesulfonate group onto the diene framework.

- Reactions with Nucleophiles : Investigating its reactivity with various nucleophiles to form derivatives that may exhibit enhanced biological activities.

4.1 Evaluation of Antiviral Efficacy

A series of penta-1,4-diene derivatives were synthesized and evaluated for their antiviral activities against TMV. Notably:

| Compound | Inhibition Rate (%) | Comparison to Ribavirin (%) |

|---|---|---|

| 5e | 64.6 | Better |

| 5d | 66.9 | Better |

| 5m | 87.0 | Better |

These results indicate that modifications to the diene structure can significantly enhance antiviral efficacy .

4.2 Antibacterial Studies

Studies focusing on the SAR of penta-dienes have revealed promising antibacterial properties:

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Phosphorylated Derivatives | Xoo | Significant |

| Oxime Ether Derivatives | Xac | Moderate to High |

This data underscores the importance of structural modifications in developing potent antibacterial agents .

5. Conclusion

This compound exhibits promising biological activities, particularly in antiviral and antibacterial contexts. Ongoing research into its synthesis and modification may yield new therapeutic agents capable of addressing viral and bacterial infections effectively. Further studies are warranted to explore its full potential and mechanisms of action.

Q & A

Basic Research Questions

Q. What is the optimal methodology for synthesizing Penta-3,4-dien-1-yl methanesulfonate with high purity and yield?

- Methodological Answer : The synthesis typically involves reacting a propargyl alcohol derivative (e.g., penta-3,4-dien-1-ol) with methanesulfonyl chloride under controlled conditions. Key steps include:

- Solvent and Base : Use dichloromethane (DCM) as the solvent and triethylamine (Et₃N) as the base to neutralize HCl generated during the reaction .

- Temperature Control : Maintain the reaction at 0°C during methanesulfonyl chloride addition to minimize side reactions (e.g., hydrolysis or polymerization) .

- Purification : Post-reaction, wash the crude product with 1 M HCl, saturated NaHCO₃, and brine to remove unreacted reagents. Evaporate the solvent under reduced pressure to isolate the product as a liquid .

- Yield Optimization : Adjust stoichiometry (e.g., 1.5 equivalents of methanesulfonyl chloride per alcohol) to ensure complete conversion .

Q. How can researchers safely handle this compound given its structural similarity to hazardous alkyl methanesulfonates?

- Methodological Answer :

- Containment : Use fume hoods and sealed reaction systems to avoid inhalation or skin contact. Methanesulfonate esters are often carcinogenic, mutagenic, or teratogenic, as seen in ethyl methanesulfonate analogs .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential solvent permeability .

- Waste Disposal : Quench residual methanesulfonate with aqueous NaOH to hydrolyze reactive esters before disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Use and NMR to confirm the structure. Key signals include:

- A triplet (~δ 4.36 ppm, ) for the -CH₂- group adjacent to the methanesulfonate moiety .

- A singlet (~δ 3.03 ppm) for the methyl group in the methanesulfonate .

- Mass Spectrometry : Employ ESI+ or HRMS to verify molecular weight. For example, the parent ion [M+H] should align with the theoretical mass (C₇H₁₂O₃S: ~176.06 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when unexpected peaks arise during characterization?

- Methodological Answer :

- Deuterated Solvent Check : Ensure solvents (e.g., CDCl₃) are free from impurities like residual protons or moisture, which can cause splitting or shifting .

- 2D NMR Techniques : Use COSY or HSQC to assign overlapping signals. For example, coupling between the allenyl protons (δ 5.0–5.5 ppm) and adjacent CH₂ groups can clarify connectivity .

- Dynamic Effects : Consider rotational barriers or conformational isomers (e.g., restricted rotation in allene moieties) that may split signals. Variable-temperature NMR can stabilize these effects .

Q. What experimental design considerations are critical for using this compound in [2+2] cycloadditions?

- Methodological Answer :

- Reaction Conditions : Use thermal activation (e.g., 80–100°C) or UV light to promote cycloaddition without catalysts. Avoid Lewis acids that might react with the methanesulfonate group .

- Substrate Compatibility : Test electron-deficient dienophiles (e.g., maleimides) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC .

- Post-Reaction Analysis : Characterize cycloadducts using X-ray crystallography (if crystalline) or NOE NMR to confirm stereochemistry .

Q. How can researchers address instability issues of this compound in aqueous or protic environments?

- Methodological Answer :

- Solvent Selection : Use anhydrous aprotic solvents (e.g., THF, DCM) during synthesis and storage. Add molecular sieves to scavenge trace moisture .

- Stability Studies : Perform accelerated degradation tests under varying pH (e.g., pH 2–9) and temperatures (25–40°C) to identify decomposition pathways (e.g., hydrolysis to dienol) .

- Stabilizers : Introduce radical inhibitors (e.g., BHT) to prevent polymerization of the allene moiety during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.